1,2,3-Tribromo-4-iodobenzene

Description

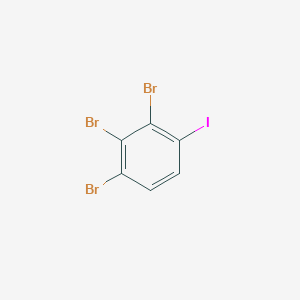

1,2,3-Tribromo-4-iodobenzene is a halogenated aromatic compound with the molecular formula C₆H₂Br₃I. Structurally, it features bromine atoms at the 1, 2, and 3 positions and an iodine atom at the 4 position of the benzene ring. Such compounds are typically utilized as intermediates in organic synthesis, particularly in cross-coupling reactions or as building blocks for pharmaceuticals and materials science .

Properties

IUPAC Name |

1,2,3-tribromo-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCZHKVECFTAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Br)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Tribromo-4-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the following steps:

Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to form tribromobenzene.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tribromo-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Reactivity

1,2,3-Tribromo-4-iodobenzene features multiple halogen substituents that enhance its reactivity in electrophilic substitution reactions. The presence of iodine and bromine atoms allows it to participate in a variety of chemical transformations, including oxidation and coupling reactions. Its ability to generate cation radicals makes it suitable for applications in radical chemistry and organic synthesis.

Applications in Organic Synthesis

-

Synthesis of Iodonium Salts

- The compound can be utilized in the synthesis of diaryliodonium salts through single-electron transfer (SET) processes. This method has been shown to produce various thienyliodonium salts with excellent yields, which are valuable as photoacid generators and precursors for organic non-linear optical materials .

- Oxidation Reactions

- Radical Chemistry

Case Study 1: Synthesis of Thienyliodonium Salts

A study demonstrated the efficiency of using this compound in synthesizing thienyliodonium salts from thiophenes under mild conditions. The reaction yielded high purity products without the need for Lewis acids, indicating a significant advancement in metal-free oxidative coupling methods .

Case Study 2: Dihydroxylation of Alkenes

Research highlighted the use of this compound as a catalyst for the dihydroxylation of alkenes. In the presence of lithium bromide (LiBr), it facilitated the formation of diols with excellent diastereoselectivity at ambient temperatures . This application underscores its potential for developing complex alcohols efficiently.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1,2,3-tribromo-4-iodobenzene involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the structure and function of biological molecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following halogenated benzene derivatives share structural or functional similarities with 1,2,3-Tribromo-4-iodobenzene, enabling comparative analysis of their properties, safety, and applications:

1,3,5-Tribromo-2-iodobenzene (CAS 21521-51-7)

- Molecular Formula : C₆H₂Br₃I

- Molecular Weight : 440.70 g/mol

- Halogen Substituents : Bromine (1, 3, 5 positions), Iodine (2 position)

- Safety : Classified under H413 (may cause long-lasting harmful effects to aquatic life) .

- Applications : Used in pharmaceutical intermediates and research due to its polyhalogenated structure, enabling selective functionalization .

2-Bromo-1-chloro-4-iodobenzene

- Molecular Formula : C₆H₃BrClI

- Molecular Weight : ~317.35 g/mol (calculated)

- Halogen Substituents : Bromine (2), Chlorine (1), Iodine (4)

- Applications : Employed in research and production as a versatile building block for synthesizing complex molecules. The mixed halogenation pattern allows diverse reactivity in substitution reactions .

Iodobenzene (CAS 591-50-4)

- Molecular Formula : C₆H₅I

- Molecular Weight : 204.01 g/mol

- Halogen Substituents : Iodine (1 position)

- Safety : Causes irritation upon inhalation; immediate medical consultation is recommended for exposure .

- Applications: A foundational reagent in aryl iodide chemistry, frequently used in Suzuki-Miyaura couplings and as a precursor in organometallic synthesis .

Data Table: Comparative Overview

Research Findings and Key Observations

Halogen Position and Reactivity :

- Bromine’s electronegativity and iodine’s polarizability influence regioselectivity in substitution reactions. For example, iodine in 1,3,5-Tribromo-2-iodobenzene may act as a directing group in electrophilic substitutions, while bromine in this compound could enhance steric hindrance .

- Mixed halogens (e.g., Cl, Br, I in 2-Bromo-1-chloro-4-iodobenzene) enable sequential functionalization, a critical feature in multi-step syntheses .

Environmental and Safety Considerations: Polyhalogenated compounds like 1,3,5-Tribromo-2-iodobenzene exhibit higher environmental persistence and aquatic toxicity (H413) compared to mono-halogenated analogs like iodobenzene .

Biological Activity

1,2,3-Tribromo-4-iodobenzene (C6H2Br3I) is a halogenated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of three bromine atoms and one iodine atom attached to a benzene ring, making it a strong electrophile. It is utilized in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential mechanisms of action, and implications for future research.

The molecular structure of this compound allows it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions. Its high thermal stability and low moisture content make it suitable for diverse applications in research and industry.

Antimicrobial Activity

This compound has been shown to exhibit significant antimicrobial properties against a range of microorganisms:

- Bacterial Activity : It demonstrates moderate antibacterial activity against gram-negative bacteria. In vitro studies have reported its effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa.

- Fungal Activity : The compound has also shown potential antifungal activity against various fungal species, indicating a broader spectrum of antimicrobial effects .

Acetylcholinesterase Inhibition

One notable biological activity of this compound is its moderate inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism by which this compound inhibits AChE requires further investigation to elucidate its therapeutic potential .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited an inhibitory concentration (IC50) ranging from 20 to 50 µg/mL for different bacterial strains. The study concluded that further structural modifications could enhance its antimicrobial potency.

Acetylcholinesterase Inhibition Study

In another study focused on neuroprotective agents, researchers tested the inhibitory effects of this compound on AChE. The compound showed an IC50 value of approximately 30 µM, suggesting moderate efficacy compared to known AChE inhibitors. Molecular docking studies indicated that the compound binds effectively to the active site of AChE, supporting its potential as a lead compound for drug development in neurodegenerative conditions .

Toxicity Profile

Despite its biological activities, the toxicity of this compound has been assessed in various biological systems. The compound exhibits moderate toxicity towards mammalian cells and other organisms; however, the precise mechanisms underlying its toxic effects remain unclear. Further toxicological studies are necessary to evaluate its safety profile for potential therapeutic applications .

Applications

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role in developing novel antitumor agents and temperature-responsive polymers highlights its versatility in medicinal chemistry and material science .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.